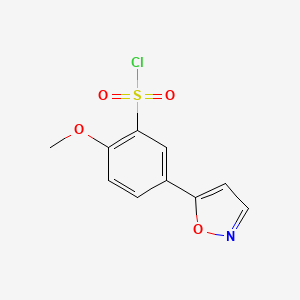

5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2-methoxy-5-(1,2-oxazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S/c1-15-9-3-2-7(8-4-5-12-16-8)6-10(9)17(11,13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVDVJWXLYNXHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NO2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isoxazole-Containing Sulfonyl Chlorides: Strategic Building Blocks for Medicinal Chemistry

Executive Summary

Isoxazole-containing sulfonyl chlorides represent a high-value class of electrophilic building blocks in modern drug discovery. They serve as the primary gateway to isoxazole sulfonamides , a privileged pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib), antibiotics (e.g., Sulfisoxazole), and endothelin receptor antagonists.

This guide addresses the specific technical challenges associated with these reagents—namely their hydrolytic instability compared to phenyl analogs and the regioselectivity issues during their synthesis. It provides actionable protocols for their generation, handling, and application in lead optimization.

The Pharmacophore Rationale

Why Isoxazole?

The isoxazole ring (1,2-oxazole) is a critical bioisostere in medicinal chemistry. Unlike furan or pyrrole, the N-O bond imparts unique physicochemical properties:

-

Polarity & Solubility: The isoxazole ring is more polar than benzene or pyridine, often improving the water solubility of lipophilic drug candidates.

-

Hydrogen Bonding: The nitrogen atom serves as a specific hydrogen bond acceptor (

-deficient), while the oxygen can act as a weak acceptor. -

Metabolic Stability: The ring is generally resistant to oxidative metabolism, although the N-O bond can be reductive-labile under specific conditions.

The Sulfonyl Chloride "Warhead"

The sulfonyl chloride group (

Synthetic Routes & Manufacturing

Synthesizing isoxazole sulfonyl chlorides requires careful selection of the starting material to avoid ring opening or energetic decomposition.

Route A: Direct Chlorosulfonation (The "Classic" Route)

This method involves treating an unsubstituted or alkyl-substituted isoxazole with excess chlorosulfonic acid (

-

Pros: One-step, inexpensive reagents.

-

Cons: Harsh conditions (

C) can degrade the isoxazole ring. Regioselectivity is driven by electronics; the sulfonyl group typically installs at the C-4 position (the most nucleophilic site) of 3,5-disubstituted isoxazoles. -

Causality: The electrophilic aromatic substitution (

) mechanism favors the C-4 position because C-3 and C-5 are often blocked or less electron-rich due to the electronegativity of the heteroatoms.

Route B: Oxidative Chlorination (The "Precision" Route)

For sensitive substrates, a two-step sequence is preferred:

-

Thiol Formation: Introduction of a benzyl thiol or direct lithiation/sulfuration.

-

Oxidation: Conversion of the thiol/sulfide to sulfonyl chloride using

gas in acetic acid or N-chlorosuccinimide (NCS) with HCl.

-

Pros: Milder conditions; avoids strong acids.

-

Cons: Multi-step process.

Visualization: Synthetic Pathways

Caption: Comparison of direct chlorosulfonation (harsh, single-step) vs. oxidative chlorination (mild, multi-step) for isoxazole sulfonyl chloride synthesis.

Reactivity, Stability & Handling

Expertise Note: Isoxazole sulfonyl chlorides are significantly less stable than their benzenesulfonyl chloride counterparts. The electron-deficient nature of the isoxazole ring makes the sulfur atom highly electrophilic but also prone to hydrolysis.

Stability Hierarchy

Data indicates a clear trend in hydrolytic stability among heteroaromatic sulfonyl chlorides:

| Scaffold Type | Relative Hydrolytic Stability | Storage Recommendation |

| Phenyl | High | RT, Desiccated |

| Thiophene | Moderate | 4°C, Desiccated |

| Isoxazole | Low | -20°C, Under Argon |

| Pyridine | Low (position dependent) | -20°C, Under Argon |

Self-Validating Storage Protocol:

-

Upon receipt/synthesis, immediately aliquot into single-use vials under inert gas (

or Ar). -

Store at -20°C.

-

Test: Before use, dissolve a small amount in

. A clean NMR spectrum should show discrete signals; the presence of broad acidic protons or shifts indicates hydrolysis to sulfonic acid.

The Sulfonyl Fluoride Alternative (SuFEx)

Recent trends in "Click Chemistry" utilize Sulfonyl Fluorides (

Experimental Protocol: Sulfonamide Formation

This protocol describes the coupling of 3,5-dimethylisoxazole-4-sulfonyl chloride with a primary amine. This workflow is designed to minimize hydrolysis and bis-sulfonylation byproducts.

Reagents

-

Electrophile: Isoxazole sulfonyl chloride (1.0 equiv).

-

Nucleophile: Primary Amine (1.1 equiv).

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv) + DMAP (0.1 equiv cat.).

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under

flow. -

Solvation: Dissolve the Amine (1.1 equiv) and Base in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Why? Cooling controls the exotherm and prevents sulfonylation of the base (if using pyridine) or side reactions.

-

-

Addition: Dissolve the Isoxazole Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

-

Critical Check: If the solution turns black immediately, the reaction is too energetic; slow the addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC or LC-MS.

-

Target: Disappearance of the amine (if limiting) or the chloride.

-

Note: Sulfonyl chlorides hydrolyze on silica TLC plates; rely on the product spot appearance or LC-MS.

-

-

Workup (The "Acid Wash"):

-

Dilute with DCM.

-

Wash with 1M HCl (to remove excess pyridine/amine). Caution: Isoxazole sulfonamides are generally stable to dilute acid, but do not soak for prolonged periods.

-

Wash with Brine.

-

Dry over

, filter, and concentrate.

-

Visualization: Coupling Workflow

Caption: Standard operating procedure for coupling isoxazole sulfonyl chlorides with amines, emphasizing temperature control and monitoring.

References

-

Li, S., et al. (2025).[1] "Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies." RSC Medicinal Chemistry.[2] Link

-

Grygorenko, O. O., et al. (2026).[3] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv/ResearchGate. Link

-

Talha, A., et al. (2021). "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." Molecules. Link

-

PubChem. (2025).[4] "Valdecoxib Compound Summary." National Library of Medicine. Link

- Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. (Contextual reference for Sulfonyl Fluoride stability).

Sources

- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00777H [pubs.rsc.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl Chloride: A Key Building Block for Novel Therapeutics

Executive Summary: 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride is a specialized chemical intermediate of significant interest to the pharmaceutical and life sciences industries. Its molecular architecture, combining a reactive sulfonyl chloride group with a methoxy-substituted benzene ring and an isoxazole moiety, makes it a valuable precursor for synthesizing a diverse range of complex molecules. The isoxazole and sulfonamide scaffolds are well-established pharmacophores, known for their broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the core attributes, synthetic utility, and a representative experimental protocol for the application of this compound, designed for researchers, medicinal chemists, and professionals in drug development.

Core Molecular Attributes

The fundamental identity of a chemical compound is defined by its structure, formula, and molecular weight. These core attributes are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Attribute | Value | Source |

| Chemical Name | This compound | Internal |

| Molecular Formula | C₁₀H₈ClNO₄S | [2] |

| Molecular Weight | 273.69 g/mol | [2] |

| CAS Number | 1281662-04-1 | [2] |

Below is a two-dimensional representation of the molecular structure.

Caption: Figure 1: Structure of this compound.

Strategic Importance in Medicinal Chemistry

Benzenesulfonyl chlorides are fundamental reagents in organic synthesis, primarily serving as precursors for sulfonamides and sulfonate esters.[3] The title compound is particularly valuable due to the integration of the isoxazole ring system.

The Role of Isoxazole and Sulfonamide Scaffolds:

-

Isoxazole Moiety: This five-membered heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

-

Sulfonamide Group: The sulfonamide functional group is a cornerstone of drug design, famously featured in sulfa antibiotics. Its derivatives are known to inhibit various enzymes, most notably carbonic anhydrases. The development of isoxazole-functionalized benzenesulfonamides has recently been explored for creating novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases, highlighting a direct and modern application pathway for intermediates like this compound.[1]

The primary utility of this compound is its reaction with primary or secondary amines to generate the corresponding sulfonamides, a critical step in the synthesis of many drug candidates.

Caption: Figure 2: Role as a key synthetic intermediate.

Synthesis and Handling

A documented, step-by-step synthesis for this compound is not publicly detailed. However, a chemically sound and representative synthesis can be proposed based on well-established chlorosulfonation methods for substituted aromatic compounds.[4]

Representative Synthesis Workflow

The logical precursor for this molecule is 1-methoxy-4-(isoxazol-5-yl)benzene. The synthesis workflow involves the direct chlorosulfonation of this precursor.

Caption: Figure 3: Proposed synthesis workflow.

Experimental Protocol: Sulfonamide Formation

This protocol details the general procedure for using this compound to synthesize a target sulfonamide.

Objective: To synthesize a novel sulfonamide by reacting the title compound with a generic amine.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (as solvent and base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (if co-solvent is needed)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous pyridine or a mixture of DCM and triethylamine.

-

Causality: Anhydrous conditions are critical as sulfonyl chlorides readily hydrolyze in the presence of water.[3] The nitrogen atmosphere prevents moisture from entering the reaction.

-

-

Amine Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add the desired amine (1.1 eq) dropwise.

-

Causality: The reaction is often exothermic. Cooling the mixture controls the reaction rate, preventing potential side reactions and ensuring safety. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing 1M HCl and ice. This step neutralizes the excess base (pyridine/triethylamine) and protonates the product, aiding in its separation.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Causality: The acid wash removes any remaining basic impurities. The bicarbonate wash removes any acidic byproducts. The brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

-

Self-Validation: The purity and identity of the final compound must be confirmed through analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

Conclusion

This compound stands out as a highly valuable and versatile building block for modern drug discovery. Its unique combination of a reactive sulfonyl chloride handle and biologically relevant isoxazole and methoxybenzene moieties provides a direct route to novel sulfonamide derivatives. For researchers and scientists focused on developing new therapeutic agents, particularly in areas like infectious diseases and oncology, this compound offers a strategic starting point for synthesizing libraries of potential drug candidates with enhanced structural diversity and pharmacological potential.

References

-

PubChem. 5-Acetylamino-2-methoxybenzenesulfonyl chloride. Available at: [Link]

-

PubChem. 4-Methoxybenzenesulfonyl chloride. Available at: [Link]

-

Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

-

Wikipedia. Benzenesulfonyl chloride. Available at: [Link]

-

PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride. Available at: [Link]

-

European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. Available at: [Link]

-

Matrix Fine Chemicals. 5-CHLORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE. Available at: [Link]

-

Kumar, A. et al. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry. Available at: [Link]

-

LabRepCo. 5-Chloro-2-methoxybenzenesulfonyl Chloride, 25g, Each. Available at: [Link]

-

U.S. Environmental Protection Agency. 2-Methoxy-4-nitrobenzenesulfonyl chloride Properties. Available at: [Link]

-

MDPI. Synthesis, Physicochemical Characteristics and Plausible Mechanism of Action of an Immunosuppressive Isoxazolo[5,4-e]-1,2,4-Triazepine Derivative (RM33). Available at: [Link]

-

Autech Industry Co.,Limited. Cas no 1250533-52-8 (2-Methoxy-α,5-dimethylbenzenemethanesulfonyl chloride). Available at: [Link]

-

Royal Society of Chemistry. Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light. Available at: [Link]

- Google Patents. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.

Sources

- 1. Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1281662-04-1 [chemicalbook.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

Technical Guide: Bioactive Scaffolds Containing 5-Isoxazolyl and 2-Methoxybenzene Moieties

Executive Summary

This technical guide analyzes the medicinal chemistry, synthesis, and pharmacological applications of scaffolds integrating 5-isoxazolyl and 2-methoxybenzene moieties.[1] Unlike their para-substituted (4-methoxy) counterparts, which are often planar, the 2-methoxy (ortho) substitution introduces significant steric strain.[1][2] This "ortho-effect" forces the phenyl ring out of planarity with the isoxazole core, creating a twisted conformation that enhances selectivity for globular protein pockets (e.g., kinases, tubulin) and improves solubility by disrupting crystal packing.[1][2]

This guide is designed for medicinal chemists and drug developers, providing validated synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic rationales.[1][2]

Part 1: Structural Analysis & Pharmacophore Dissection[1]

The scaffold consists of two distinct pharmacophores linked directly or via a spacer.[2] The synergy between these units defines the bioactivity.[2]

The 5-Isoxazolyl Core

-

Role: Acts as a bioisostere for amide (-CONH-) or ester (-COO-) groups but with higher metabolic stability.[2]

-

Electronic Properties: The nitrogen atom (position 2) acts as a hydrogen bond acceptor, while the oxygen (position 1) modulates electron density.[1][2]

-

Metabolism: The isoxazole ring is generally stable against oxidative metabolism but can undergo reductive ring opening (to

-amino enones) under specific physiological conditions, acting as a potential prodrug mechanism.[2]

The 2-Methoxybenzene Moiety

-

The "Ortho-Twist" Effect: The methoxy group at the ortho position creates steric repulsion with the isoxazole ring (specifically the C4 hydrogen or substituents).[2] This forces the biaryl system into a non-planar dihedral angle (typically 25°–60°), unlike the planar 4-methoxy analogs.[2]

-

Lipophilicity: The methoxy group increases

, enhancing membrane permeability.[1][2] -

Electronic Donation: It acts as a weak electron donor, enriching the phenyl ring's electron density, which facilitates

stacking interactions in receptor pockets (e.g., interacting with aromatic residues like Phenylalanine or Tyrosine).[1][2]

Part 2: Medicinal Chemistry & SAR[1][2][3][4]

The combination of these moieties yields potent activity across three primary therapeutic areas.

Table 1: Comparative Bioactivity Profile[1][2]

| Therapeutic Area | Target Mechanism | Role of 2-Methoxy Group | Key Compound Example |

| Anticancer | Tubulin Polymerization Inhibition | Steric bulk prevents planar stacking; mimics the twisted B-ring of Colchicine. | 3-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole |

| Antimicrobial | Bacterial Cell Wall / DNA Gyrase | Increases lipophilicity for cell wall penetration; "Ortho-lock" improves specificity.[2][3] | 3-(2-methoxyphenyl)isoxazole-5-carboxylic acid derivatives |

| Analgesic | COX-2 / 5-LOX Inhibition | Provides bulk to fit the larger hydrophobic pocket of COX-2 (selectivity over COX-1).[2] | 3-(2-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |

Mechanistic Visualization: The "Ortho-Twist" SAR

The following diagram illustrates how the 2-methoxy substitution dictates the molecular conformation and subsequent biological activity.

Figure 1: Causal relationship between the 2-methoxy substitution, molecular conformation, and pharmacological outcomes.[1][2]

Part 3: Synthesis Protocols

Synthesizing the ortho-substituted scaffold requires attention to steric hindrance during the cyclization step. Two primary methods are recommended.

Method A: The Claisen-Schmidt / Cyclization Route (Robust)

This is the preferred route for scale-up. It involves forming a chalcone intermediate followed by heterocyclization.[4][5][6]

Step 1: Chalcone Synthesis

-

Reagents: 2-Methoxybenzaldehyde (1.0 eq), Acetophenone derivative (1.0 eq), NaOH (40% aq), Ethanol.[1][2]

-

Protocol:

Step 2: Isoxazole Cyclization

-

Reagents: Chalcone (from Step 1), Hydroxylamine hydrochloride (

, 2.5 eq), Sodium Acetate (2.5 eq), Ethanol/Water.[1][2] -

Protocol:

Method B: [3+2] Cycloaddition (Convergent)

Best for generating diverse libraries.[1][2]

-

Reagents: 2-Methoxybenzaldehyde oxime (generated in situ), Alkyne (e.g., phenylacetylene), Chloramine-T (oxidant).[1][2]

-

Protocol:

-

Convert 2-methoxybenzaldehyde to its oxime using

. -

Treat oxime with Chloramine-T in ethanol to generate the nitrile oxide in situ.

-

Add the alkyne and reflux. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with the alkyne to form the isoxazole.

-

Synthesis Workflow Diagram

Figure 2: Dual synthetic pathways for accessing the target scaffold.[2] Path A is preferred for bulk synthesis; Path B is preferred for diversity.[2]

Part 4: Experimental Validation Protocols

To validate the biological efficacy of the synthesized compounds, the following standard assays are recommended.

In Vitro Cytotoxicity (MTT Assay)

-

Purpose: Determine IC50 against cancer cell lines (e.g., MCF-7, HCT116).

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Incubate for 24h.

-

Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100

M). -

Incubate for 48–72h.

-

Add MTT reagent; incubate 4h. Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.[2]

-

Tubulin Polymerization Assay

-

Purpose: Verify if the "ortho-twist" enables tubulin binding.

-

Protocol:

-

Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).[2]

-

Incubate tubulin with the test compound (3

M) at 37°C. -

Monitor fluorescence enhancement (Ex 360 nm / Em 420 nm) over 60 minutes.

-

Success Criteria: A decrease in

(polymerization rate) compared to the vehicle control indicates inhibition.[2]

-

References

-

PubChem. 3-(p-methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride.[7] National Library of Medicine.[2] Available at: [Link][1][2]

-

MDPI. 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide.[1][2] Molbank 2022.[2] Available at: [Link][1][2][8][9][10]

-

Der Pharma Chemica. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. 2012, 4(6):2283-2287.[1][2] Available at: [Link]

-

Arabian Journal of Chemistry. Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. 2020. Available at: [Link]

Sources

- 1. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. acgpubs.org [acgpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. PubChemLite - 3-(p-methoxyphenyl)-5-(2-(diethylamino)ethyl)isoxazole hydrochloride (C16H22N2O2) [pubchemlite.lcsb.uni.lu]

- 8. mdpi.com [mdpi.com]

- 9. staff.najah.edu [staff.najah.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safe Handling of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) is publicly available for 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride. This guide is a scientifically-derived safety profile based on the known hazards of its constituent functional groups—sulfonyl chlorides and isoxazoles—and data from structurally analogous compounds. It is imperative to treat this compound with the utmost caution and to follow all institutional and regulatory safety protocols.

Section 1: Chemical Identity and Predicted Properties

-

Chemical Name: this compound

-

Synonyms: Not commonly available

-

CAS Number: Not assigned or readily available

-

Molecular Formula: C₁₀H₈ClNO₄S

-

Molecular Weight: 273.70 g/mol

Predicted Physical Properties:

| Property | Predicted Value/Appearance | Rationale |

| Physical State | Solid (crystalline or powder) | Based on analogous compounds like 4-Methoxybenzenesulfonyl chloride.[1] |

| Appearance | White to beige or yellow solid | Color may develop upon standing due to slight decomposition.[2][3] |

| Odor | Pungent | Characteristic of sulfonyl chlorides.[2][4] |

| Solubility | Reacts with water. Soluble in many organic solvents (e.g., benzene, toluene, chloroform). | The sulfonyl chloride group hydrolyzes in water.[2] |

Section 2: Hazard Identification and Classification

The primary hazard of this compound is derived from the highly reactive sulfonyl chloride functional group. Upon contact with moisture, it will hydrolyze to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.[2][5]

Anticipated GHS Classification (Based on Analogues):

| Hazard Class | Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | Danger | H314: Causes severe skin burns and eye damage.[1][4][6] |

| Serious Eye Damage | 1 | Danger | H318: Causes serious eye damage.[6] |

| Specific Target Organ Toxicity | 3 | Warning | H335: May cause respiratory irritation.[4] |

The isoxazole moiety is found in many pharmaceuticals and is generally considered to have lower acute toxicity, though it can possess a wide range of biological activities.[7][8][9]

Caption: Primary hazards associated with the compound.

Section 3: First-Aid Measures

Immediate medical attention is required for all routes of exposure.[1][10]

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][11]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][10][11] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5][10][11] Remove contact lenses if present and easy to do.[6][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][10][11] If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.

Section 4: Fire-Fighting Measures

-

Suitable Extinguishing Media: Dry chemical powder, carbon dioxide (CO₂), or foam.[6][11]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [6][11] The compound reacts with water, which can generate corrosive and toxic gases and increase the intensity of the situation.[1][10]

-

Specific Hazards: Not combustible itself, but decomposition at high temperatures can produce hazardous gases, including carbon oxides, sulfur oxides, hydrogen chloride, and nitrogen oxides.[1][10]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[10][11]

Section 5: Accidental Release Measures

A spill of this material requires a prompt and careful response.

Workflow for Spill Response:

Caption: Step-by-step workflow for accidental release.

Section 6: Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Use spark-proof tools and handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[6][11]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][10]

-

Store away from incompatible materials such as water, strong bases, strong oxidizing agents, and amines.[1][10]

-

The storage area should be designated for corrosive materials.[1][10]

Section 7: Exposure Controls and Personal Protection

Engineering Controls:

-

A certified chemical fume hood is essential for all manipulations of this compound.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE):

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Weighing/Transfer | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Flame-retardant lab coat | NIOSH-approved respirator with acid gas cartridge |

| Reaction Setup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Flame-retardant lab coat | Not required if in a fume hood |

| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or suit | NIOSH-approved respirator with acid gas cartridge |

Section 8: Toxicological Information

No specific toxicological data is available for this compound. The information below is inferred from its chemical class.

-

Acute Effects: The primary acute hazard is severe corrosion of tissues (skin, eyes, respiratory tract) upon contact.[5] Inhalation can lead to pulmonary edema, a medical emergency.[5]

-

Chronic Effects: Long-term exposure to corrosive materials can lead to chronic respiratory issues.

-

Carcinogenicity: There is no data to suggest this compound is carcinogenic.

-

Isoxazole Moiety: While many isoxazole-containing compounds are developed as drugs with specific biological targets, some can have off-target effects.[12][13] The overall toxicological profile of the parent compound is expected to be dominated by the sulfonyl chloride group.

Section 9: Ecological Information

No specific data is available. Due to its reactivity with water, it should be prevented from entering drains or waterways. The hydrolysis products (hydrochloric acid and sulfonic acid) will lower the pH of water, potentially harming aquatic life.

Section 10: Disposal Considerations

Dispose of this chemical and its containers as hazardous waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain. Contaminated materials from a spill cleanup should also be treated as hazardous waste.

Section 11: Regulatory Information

While not specifically listed, this compound would fall under the general regulations for corrosive solids. For transport, it would likely be classified under a generic entry such as "Corrosive solid, acidic, organic, n.o.s.," UN3261, Hazard Class 8.[6]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 4-Methoxybenzenesulphonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

Zimecki, M., & Artym, J. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2695. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. Retrieved from [Link]

-

Patel, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 745-763. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). 5-Fluoro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24648, Sulfuryl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of isoxazole-containing drugs. Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 4. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nj.gov [nj.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 9. Isoxazole - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Convergence of Pharmacophores: A Technical Guide to the Synthesis of Isoxazole-Containing Sulfonamides

For Immediate Release

A Deep Dive into the Synthetic Strategies and Therapeutic Promise of Isoxazole-Sulfonamide Hybrids

The strategic amalgamation of isoxazole and sulfonamide moieties has emerged as a powerful approach in modern medicinal chemistry, yielding a plethora of compounds with significant therapeutic potential. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic methodologies employed to construct these hybrid molecules, delves into the rationale behind experimental choices, and explores their diverse biological activities. The inherent versatility of the isoxazole ring, coupled with the well-established pharmacological profile of sulfonamides, creates a synergistic platform for the design of novel drug candidates.[1][2][3]

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, featuring in a range of clinically approved drugs.[1][4] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][5][6] Similarly, the sulfonamide group is a cornerstone of chemotherapy, most notably for its antibacterial action, but also for its applications as anticonvulsants, protease inhibitors, and antitumor agents.[2] The hybridization of these two pharmacophores has led to the development of potent and selective inhibitors of various enzymes and receptors.[2][7]

Core Synthetic Strategies: Building the Isoxazole-Sulfonamide Scaffold

The construction of isoxazole-containing sulfonamides can be broadly categorized into two primary approaches: the formation of the isoxazole ring on a sulfonamide-containing precursor, or the coupling of a pre-formed isoxazole derivative with a sulfonamide moiety. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Methodology 1: Isoxazole Ring Construction on a Sulfonamide Backbone

A prevalent strategy involves the synthesis of the isoxazole ring from acyclic precursors that already incorporate the sulfonamide functionality. This approach offers a high degree of flexibility in introducing substituents onto the isoxazole ring.

A key reaction in this category is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. Nitrile oxides, often generated in situ from aldoximes, react readily with dipolarophiles to form the isoxazole or isoxazoline ring, respectively.[4][8]

Illustrative Workflow: 1,3-Dipolar Cycloaddition

Caption: Workflow for 1,3-dipolar cycloaddition.

Another important method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound bearing a sulfonamide group.[9] This condensation reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazole ring.[9]

Methodology 2: Coupling of Pre-formed Isoxazole and Sulfonamide Moieties

This convergent approach involves the separate synthesis of an isoxazole derivative and a sulfonamide component, followed by their coupling. This strategy is particularly useful when the desired starting materials for each fragment are commercially available or readily accessible.

The most common coupling reaction is the formation of a sulfonamide bond between an aminoisoxazole and a sulfonyl chloride.[10] 3-Amino-5-methylisoxazole is a frequently used building block in this context, reacting with various sulfonyl chlorides to produce a diverse range of sulfonamide derivatives.[10] The purity of the aminoisoxazole is critical to avoid side reactions and ensure high yields of the final product.[10]

Illustrative Workflow: Sulfonamide Bond Formation

Caption: Coupling of aminoisoxazole and sulfonyl chloride.

Furthermore, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide powerful tools for the functionalization of the isoxazole ring with sulfonamide-containing aryl or heteroaryl groups.[11][12] These reactions typically involve a brominated isoxazole and a boronic acid derivative of the sulfonamide.[12]

Green and Efficient Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Ultrasound irradiation has emerged as a valuable tool in the synthesis of isoxazole derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions.[5][13] Multi-component reactions, where three or more reactants are combined in a single step to form a complex product, also align with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.[5][13]

Therapeutic Applications and Structure-Activity Relationships

The fusion of isoxazole and sulfonamide pharmacophores has yielded compounds with a broad range of therapeutic applications. Many of these derivatives have been investigated for their potent biological activities.

| Therapeutic Area | Target/Mechanism of Action | Key Structural Features | Reference |

| Antibacterial | Dihydropteroate synthase inhibition | Sulfonamide moiety is crucial | [2][6] |

| Anti-inflammatory | COX-2 inhibition | Diaryl substitution on the isoxazole ring | [2] |

| Anticancer | Carbonic anhydrase inhibition, Tubulin polymerization inhibition | Varies depending on the specific target | [6][7][14] |

| Anticonvulsant | Multiple mechanisms | Varies | [2] |

| Antiviral | Inhibition of viral replication | Varies | [15] |

Table 1: Therapeutic Applications of Isoxazole-Sulfonamide Derivatives

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds. For instance, in the development of carbonic anhydrase inhibitors, the substitution pattern on the benzenesulfonamide ring and the isoxazole core significantly influences the inhibitory activity against different isoforms of the enzyme.[7] Similarly, for tubulin polymerization inhibitors, the nature of the substituents on the sulfonamide nitrogen has been shown to be critical for anticancer activity.[14]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Synthesis of 5-Amino-3-aryl-N-(4-sulfamoylphenyl)isoxazole-4-carboxamide Derivatives [7][16]

This protocol describes a general procedure for the synthesis of a series of isoxazole-sulfonamide derivatives via the reaction of hydroxymoyl chlorides with 2-cyano-N-(4-sulfamoylphenyl)acetamide.

Materials:

-

Appropriately substituted hydroxymoyl chloride

-

2-cyano-N-(4-sulfamoylphenyl)acetamide

-

Triethylamine

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 2-cyano-N-(4-sulfamoylphenyl)acetamide (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Add triethylamine (2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add a solution of the appropriately substituted hydroxymoyl chloride (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Self-Validation: The successful synthesis of the target compound is confirmed by the appearance of characteristic signals in the NMR spectra corresponding to the isoxazole and sulfonamide protons and carbons, as well as the correct molecular ion peak in the mass spectrum. The purity should be assessed by HPLC analysis.

Protocol 2: General Procedure for the Coupling of 3-Amino-5-methylisoxazole with a Sulfonyl Chloride [10]

This protocol outlines a standard method for the synthesis of N-(5-methylisoxazol-3-yl)sulfonamides.

Materials:

-

3-Amino-5-methylisoxazole

-

Appropriately substituted sulfonyl chloride

-

Pyridine or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve 3-amino-5-methylisoxazole (1.0 eq) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add a solution of the sulfonyl chloride (1.05 eq) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by recrystallization or column chromatography to afford the desired product.

-

Characterize the product using appropriate spectroscopic techniques.

Self-Validation: The formation of the sulfonamide linkage can be confirmed by the presence of a characteristic N-H signal in the ¹H NMR spectrum (if applicable) and the sulfonyl group vibrations in the IR spectrum. The purity and identity are further confirmed by elemental analysis and mass spectrometry.

Conclusion

The synthesis of isoxazole-containing sulfonamides represents a fertile ground for the discovery of new therapeutic agents. The diverse synthetic methodologies available, coupled with the potential for structural modification, provide a robust platform for the rational design of compounds with tailored pharmacological profiles. As our understanding of the biological targets of these hybrid molecules deepens, we can anticipate the development of even more potent and selective drug candidates in the future. The continued exploration of green and efficient synthetic routes will be crucial in translating these scientific advancements into tangible clinical benefits.

References

- The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Vertex AI Search.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC.

- (PDF) Synthesis of sulfonylamides containing an isoxazole moiety - ResearchGate.

- Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed.

- Isoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.

- Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties | Request PDF - ResearchGate.

- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC.

- Construction of Isoxazole ring: An Overview. Biointerf. Res. Appl. Chem.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Royal Society of Chemistry.

- synthesis of isoxazoles - YouTube. YouTube.

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.

- Isoxazole - Wikipedia. Wikipedia.

- Synthesis of Isoxazole-Containing Sulfides: Detailed Application Notes and Protocols for Researchers - Benchchem. Benchchem.

- (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives - ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery - PMC.

- Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.

- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. - ResearchGate.

- Application Notes and Protocols for Cross-Coupling Reactions of Bromin

- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - MDPI. MDPI.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of N-Aryl-5-(5-isoxazolyl)-2-methoxybenzenesulfonamides

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties and ability to act as a stable bioisostere for amides.[1][2] This document provides a comprehensive guide for researchers on the coupling of 5-(5-Isoxazolyl)-2-methoxybenzenesulfonyl chloride with a range of substituted anilines. We delve into the underlying reaction mechanism, explore critical parameters for reaction optimization, and present robust, step-by-step protocols for synthesis and troubleshooting. This guide is designed to empower medicinal chemists and drug development professionals to reliably synthesize target sulfonamides, enabling the rapid generation of compound libraries for screening and lead optimization.

Mechanistic Principles of Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a classical and highly reliable transformation in organic chemistry.[3] The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center.

Causality of the Core Reaction:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The electron-withdrawing oxygen and chlorine atoms render the sulfur atom electron-deficient and susceptible to nucleophilic attack.

-

Formation of a Tetrahedral Intermediate: This attack forms a transient, negatively charged tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Proton Abstraction: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like pyridine or triethylamine (TEA), is required to neutralize the hydrochloric acid (HCl) generated in situ.[4] This step is critical; without a base, the HCl would protonate the starting aniline, converting it into a non-nucleophilic ammonium salt and halting the reaction.[4]

Caption: General mechanism for base-mediated sulfonamide synthesis.

Key Reaction Parameters and Optimization

The success and efficiency of the coupling reaction hinge on the careful selection of several key parameters. While this compound is a specific reagent, the principles outlined below are broadly applicable to the synthesis of aryl sulfonamides.[3][5]

-

Aniline Nucleophilicity: The electronic nature of the aniline substrate is paramount.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups enhance the nucleophilicity of the aniline nitrogen, leading to faster reaction rates.

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease nucleophilicity, often requiring more forcing conditions (e.g., elevated temperatures or longer reaction times) to achieve good conversion.[4]

-

-

Base Selection: The base must be non-nucleophilic enough to avoid competing with the aniline in reacting with the sulfonyl chloride, while being sufficiently strong to neutralize the generated HCl.

-

Pyridine: Often used as both a base and a solvent, it can also act as a nucleophilic catalyst. It is particularly effective for moderately reactive anilines.[3][6]

-

Triethylamine (TEA) & Diisopropylethylamine (DIPEA): These are common, non-nucleophilic hindered bases suitable for a wide range of substrates.[3][7] An excess (1.5-2.0 equivalents) is typically used.

-

Inorganic Bases (K₂CO₃, NaHCO₃): Can be used in biphasic systems or with polar aprotic solvents but are generally less common for this specific transformation in standard organic synthesis.[4]

-

-

Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions.

-

Dichloromethane (DCM): A widely used solvent due to its inertness and ability to dissolve a broad range of organic compounds.[5][8]

-

Tetrahydrofuran (THF): Another excellent choice, particularly for reactions that may require gentle heating.

-

Acetonitrile (MeCN): A polar aprotic solvent that can facilitate reactions involving less soluble starting materials.[2]

-

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon addition of the highly reactive sulfonyl chloride. The reaction is then allowed to warm to room temperature. For less reactive anilines, moderate heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[4]

Table 1: Recommended Starting Conditions for Optimization

| Parameter | Condition | Rationale & Comments | Source(s) |

| Aniline | 1.0 equiv | The limiting reagent. | [4] |

| Sulfonyl Chloride | 1.0 - 1.2 equiv | A slight excess can help drive the reaction to completion. | [5] |

| Base | Pyridine or TEA | Use 1.5 - 2.0 equivalents of TEA. If using pyridine as a solvent, it is in large excess. | [3][5][6] |

| Solvent | Anhydrous DCM | Provides good solubility and is inert. Recommended concentration: 0.1 - 0.5 M. | [5][8] |

| Temperature | 0 °C to Room Temp. | Controls initial exotherm. For unreactive anilines, heating to 40 °C may be required. | [3][6] |

| Reaction Time | 2 - 12 hours | Monitor by TLC. Reactions with activated anilines are often complete in 2-4 hours. | [5] |

Experimental Protocols

Safety Precaution: Sulfonyl chlorides are moisture-sensitive and corrosive. All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware to prevent hydrolysis of the sulfonyl chloride.[4]

Caption: Standard experimental workflow for sulfonamide synthesis.

Materials and Equipment

-

Reagents: Substituted aniline, this compound, Triethylamine (TEA) or Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1M HCl solution, Saturated NaHCO₃ solution, Saturated NaCl (brine) solution, Anhydrous MgSO₄ or Na₂SO₄.

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, inert gas supply (N₂ or Ar), dropping funnel, ice bath, standard laboratory glassware, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup.

Protocol: General Coupling of this compound with an Aniline

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the aniline (1.0 equiv) and anhydrous DCM (to achieve a ~0.2 M concentration). Add triethylamine (1.5 equiv). Stir the mixture until all solids have dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled aniline solution over 15-20 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by TLC until the limiting aniline spot has been consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acidic wash removes excess TEA, while the basic wash removes any unreacted sulfonyl chloride (as the sulfonic acid).

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl-5-(5-isoxazolyl)-2-methoxybenzenesulfonamide.

Modifications for Challenging Substrates (Electron-Deficient Anilines)

If the reaction with an electron-poor aniline is sluggish or does not proceed to completion:

-

Increase Temperature: After the initial addition at 0 °C and stirring at room temperature for 1-2 hours, gently heat the reaction mixture to 40 °C (reflux in DCM) and monitor by TLC.

-

Extend Reaction Time: These reactions may require overnight stirring (12-18 hours) to achieve full conversion.

-

Use a Different Base/Solvent System: Switching to pyridine as both the base and solvent can sometimes be beneficial for less reactive substrates, though purification can be more challenging.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of sulfonyl chloride.[4]2. Aniline is non-nucleophilic (protonated).[4]3. Aniline is too electron-deficient. | 1. Ensure strictly anhydrous conditions and inert atmosphere.2. Ensure sufficient base (1.5-2.0 equiv) is used.3. Implement modifications for challenging substrates (see section 3.3). |

| Multiple Products /Difficult Purification | 1. Reaction with a nucleophilic base (e.g., pyridine).2. Di-sulfonylation of the aniline (less common). | 1. Switch to a non-nucleophilic base like TEA or DIPEA.2. Use a strict 1:1 stoichiometry of aniline to sulfonyl chloride. |

| Starting MaterialRemains Unchanged | 1. Low reactivity of the aniline.2. Insufficient activation (temperature). | 1. Confirm aniline quality. Increase reaction temperature and/or time.2. Consider a more forcing solvent like THF and heat to 50-60 °C. |

References

- Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.

- Wallace, D. J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

- Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

- ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- RSC Publishing. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism.

- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.

- Benchchem. Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. cbijournal.com [cbijournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. eurjchem.com [eurjchem.com]

- 6. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for sulfonyl chloride amidation reactions

Application Notes & Protocols

Introduction: The Critical Role of Solvent in Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone of modern medicine, found in a wide array of therapeutic agents including antibacterial drugs, diuretics, and anticonvulsants.[1][2] The most direct and widely utilized method for constructing this vital linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While seemingly straightforward, the success of this transformation—defined by yield, purity, and scalability—is profoundly influenced by the choice of reaction solvent.

The solvent does not merely act as a passive medium to dissolve reactants; it actively participates in the reaction by stabilizing intermediates, influencing the nucleophilicity of the amine, mediating the activity of the base, and potentially participating in competing side reactions. An inappropriate solvent can lead to low yields, difficult purifications, and the complete failure of the reaction. This guide provides a comprehensive overview of the mechanistic considerations behind solvent selection, a practical guide to choosing the optimal solvent system, and detailed protocols for conducting sulfonyl chloride amidation reactions.

Mechanistic Underpinnings: How Solvents Dictate Reaction Fate

The amidation of a sulfonyl chloride proceeds through a nucleophilic substitution pathway, generally considered to be a concerted SN2-like or stepwise addition-elimination mechanism. The amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.[3]

Figure 1: General mechanism for sulfonyl chloride amidation.

The solvent's properties directly influence several aspects of this mechanism:

-

Solvation of Reactants: The solvent must adequately dissolve the sulfonyl chloride, the amine, and the base to ensure a homogenous reaction mixture and facilitate molecular collisions.

-

Stabilization of the Transition State: Polar aprotic solvents are often preferred as they can stabilize the polar, charge-separated transition state of the nucleophilic attack, thereby accelerating the reaction rate.

-

Modulation of Nucleophilicity: Protic solvents can hydrogen-bond with the amine, creating a solvent shell that can decrease its nucleophilicity and slow the reaction.

-

Side Reaction Promotion/Suppression: The primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride by water. Aprotic solvents are generally used to prevent this, though protocols in aqueous media have been developed that leverage pH and hydrophobic effects to achieve high yields.[5][6]

A Practical Guide to Solvent Selection

The choice of solvent is a multi-factorial decision. Key considerations include the reactivity of the amine, the stability of the sulfonyl chloride, the desired reaction temperature, and the intended workup and purification strategy.

Common Solvent Classes and Their Utility

| Solvent Class | Examples | Dielectric Constant (ε) | Role & Characteristics | Pros | Cons |

| Aprotic, Non-Polar | Toluene, Hexane | 2.4, 1.9 | Primarily a medium for dissolution. | Inexpensive; good for reactions at higher temperatures; easy to remove. | Poor solubility for polar amines or salts; slower reaction rates. |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | 9.1, 4.8 | Excellent general-purpose solvent.[4] | High solubility for a wide range of substrates; non-flammable; easy to remove. | Environmental and health concerns; can form HCl upon decomposition.[7] |

| Aprotic, Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-MeTHF | 7.6, 2.2, 6.2 | Good balance of polarity and low reactivity. | Good solvating power; 2-MeTHF is a greener alternative to THF/DCM.[8] | Can form explosive peroxides; higher boiling points can complicate removal. |

| Aprotic, Polar | Acetonitrile (MeCN), Dimethylformamide (DMF) | 37.5, 36.7 | Highly polar, accelerates SN2 reactions. | Excellent solvating power for salts; can accelerate slow reactions. | High boiling points; can be difficult to remove; DMF can decompose.[9] |

| Protic | Water, Ethanol (EtOH) | 80.1, 24.6 | Can act as both solvent and reactant. | "Green" and inexpensive; can give excellent yields under specific conditions (high pH).[5][8] | Promotes hydrolysis of sulfonyl chloride; requires careful pH control. |

| Basic (Solvent & Base) | Pyridine | 12.4 | Acts as solvent and HCl scavenger.[4] | Simplifies reaction setup (no additional base needed); drives reaction forward. | Can be nucleophilic, leading to side products; strong odor; difficult to remove. |

| Sustainable Solvents | Deep Eutectic Solvents (DES) | Variable | "Green" ionic liquid analogues.[10] | Environmentally responsible; can lead to high yields at room temperature.[11] | Can be viscous; product isolation may require specific extraction procedures. |

| Solvent property data sourced from[12]. |

digraph "Solvent_Selection_Workflow" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];start [label="Start: Select Solvent for Sulfonylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_reactivity [label="Is the amine\nhighly reactive\n(e.g., primary alkylamine)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; green_chem [label="Are 'green' chemistry\nprinciples a priority?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Is aqueous workup\nproblematic for the product?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

dcm_thf [label="Standard Choice:\nDCM, THF, 2-MeTHF\nwith Et₃N or DIEA", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; pyridine [label="Alternative:\nPyridine as solvent\nand base", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; aqueous [label="Green Option:\nWater with Na₂CO₃/NaOH", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; des [label="Advanced Green Option:\nDeep Eutectic Solvent (DES)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; aprotic_polar [label="For Poorly Reactive Amines:\nDMF, Acetonitrile\n(may require heating)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; scavenger [label="Consider using\nscavenger resin for\npurification", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

start -> amine_reactivity; amine_reactivity -> green_chem [label="Yes"]; amine_reactivity -> aprotic_polar [label="No\n(e.g., hindered or\nelectron-poor aniline)"];

green_chem -> aqueous [label="Yes"]; green_chem -> workup [label="No"];

workup -> dcm_thf [label="No"]; workup -> pyridine [label="Yes"];

dcm_thf -> scavenger [style=dashed]; pyridine -> scavenger [style=dashed]; }

Figure 2: Decision workflow for solvent selection.

Experimental Protocols

Safety Precaution: Sulfonyl chlorides are lachrymatory and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Amidation in an Aprotic Solvent (DCM)

This protocol is a robust starting point for most primary and secondary amines.

Materials:

-

Sulfonyl chloride (1.0 eq)

-

Amine (1.1 - 1.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2-0.5 M concentration relative to the sulfonyl chloride) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (usually the sulfonyl chloride) is consumed.[13]

-

Quenching: Upon completion, dilute the reaction mixture with additional DCM. Quench any remaining sulfonyl chloride by slowly adding water or a saturated NaHCO₃ solution.[14]

-

Aqueous Workup: Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl to remove excess amine and triethylamine hydrochloride.

-

Wash with saturated aqueous NaHCO₃ to remove any sulfonic acid byproduct.[14]

-

Wash with brine to reduce the amount of dissolved water in the organic layer.

-

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude sulfonamide.

-

Purification: Purify the crude product as necessary by recrystallization or flash column chromatography.

Protocol 2: "Green" Amidation in an Aqueous System

This method is particularly effective for hydrophobic amines and eliminates the need for volatile organic solvents during the reaction.[5][8]

Materials:

-

Sulfonyl chloride (1.05 - 1.2 eq)

-

Amine (1.0 eq)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (1.2 - 2.0 eq)

-

Water

-

Ethyl acetate or 2-MeTHF (for extraction)

-

1M Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 eq) and sodium carbonate (1.2 eq) in water in an Erlenmeyer flask or round-bottom flask with vigorous stirring.[8]

-

Reagent Addition: Add the sulfonyl chloride (1.05 eq) portion-wise or dropwise (if liquid) to the vigorously stirring aqueous solution at room temperature. A thick precipitate of the product may form as the reaction progresses.[15]

-

Reaction: Stir vigorously at room temperature for 1-4 hours. The reaction is often rapid. Monitor by TLC by spotting a small aliquot of the reaction mixture diluted with ethyl acetate.

-

Product Isolation (for solid products): If a solid precipitates, cool the mixture in an ice bath to maximize precipitation. Isolate the product by vacuum filtration. Wash the solid filter cake thoroughly with cold water to remove inorganic salts.[15] The product is often pure enough for subsequent steps, or it can be recrystallized.

-

Product Isolation (for liquid/soluble products): If the product is not a solid or is soluble, transfer the reaction mixture to a separatory funnel. Extract the product with an organic solvent like ethyl acetate or 2-MeTHF (3x).

-

Workup and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for further purification.

Figure 3: General experimental workflow for sulfonamide synthesis.

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Deactivated Amine: Amine was protonated by HCl byproduct. 2. Hydrolyzed Sulfonyl Chloride: Reagent degraded by adventitious water. 3. Poor Solubility: Reactants not fully dissolved in the chosen solvent. | 1. Ensure sufficient base is present (1.5-2.0 eq). Use a non-nucleophilic base like DIEA for sensitive substrates. 2. Use anhydrous solvent and perform the reaction under an inert atmosphere. 3. Switch to a more polar solvent (e.g., from Toluene to THF or DCM). |

| Significant Amount of Sulfonic Acid Byproduct | 1. Water in the Reaction: Hydrolysis of the sulfonyl chloride. 2. Aqueous Workup: Hydrolysis during the workup phase. | 1. Thoroughly dry all glassware and use anhydrous solvents. 2. Perform the basic wash (e.g., NaHCO₃) efficiently but quickly. Consider a non-aqueous workup or using a scavenger resin.[14] |

| Unreacted Sulfonyl Chloride Remains | 1. Sterically Hindered Reactants: Reaction is inherently slow. 2. Insufficiently Nucleophilic Amine: Electron-poor anilines can be poor nucleophiles. | 1. Increase reaction temperature or switch to a higher-boiling solvent (e.g., Dioxane, DMF). Allow for longer reaction times. 2. Switch to a more polar, aprotic solvent like DMF or Acetonitrile to accelerate the reaction. Consider catalytic methods if available.[16] |

| Difficult Purification | 1. Pyridine Removal: Pyridine is high-boiling and water-soluble. 2. Emulsion during Workup: Common with DMF or when product acts as a surfactant. | 1. Co-evaporate with a high-boiling non-polar solvent like toluene. Perform multiple acidic washes (e.g., 1M HCl or 5% CuSO₄). 2. Add brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite. |

Conclusion

The synthesis of sulfonamides from sulfonyl chlorides is a fundamental transformation in medicinal and organic chemistry. While the reaction appears simple, optimal outcomes are only achieved through careful consideration of the reaction parameters, chief among them being the choice of solvent. By understanding the reaction mechanism and the specific roles a solvent can play, researchers can move beyond standard choices like DCM and pyridine. Modern approaches embracing aqueous media and other sustainable solvents not only reduce environmental impact but can, in many cases, offer superior yields and simplified protocols.[8][11] A thoughtful, mechanistically informed approach to solvent selection is therefore a critical skill for any scientist engaged in the synthesis of these important molecules.

References

- Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.).

- Technical Support Center: Sulfonyl Chloride Work-up. (n.d.). Benchchem.

- Simone, M., et al. (2021). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal.

- Martins, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.

- Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. (2025, May 1). ACS Publications.

- A straightforward one-pot reductive protocol for the synthesis of sulfinamides from sulfonyl chlorides. (2023, March 17). Organic & Biomolecular Chemistry - RSC Publishing.

- A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. (n.d.). ChemRxiv.

- Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

- El-Faham, A., et al. (2019).